

Application Note and Protocol: HPLC Analysis for Purity of 2-AcetylNicotinic Acid

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Compound of Interest

Compound Name: 2-AcetylNicotinic acid

Cat. No.: B1336604

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Introduction

2-AcetylNicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.^[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of **2-acetylNicotinic acid** and quantifying any related substances.

This document provides a detailed protocol for the determination of **2-acetylNicotinic acid** purity using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be a starting point for validation and routine quality control in a laboratory setting.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. **2-AcetylNicotinic acid** and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a wavelength where the analyte and its impurities have significant absorbance. The purity of **2-acetylNicotinic acid** is determined by comparing the peak area of the main component to the total area of all observed peaks.

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μm).
- HPLC vials.

Reagents and Chemicals

- **2-Acetylnicotinic acid** reference standard (purity $\geq 99.5\%$).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or purified to $18.2\text{ M}\Omega\cdot\text{cm}$).
- Potassium dihydrogen phosphate (KH_2PO_4) (analytical grade).
- Orthophosphoric acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization for specific HPLC systems and columns. These conditions are based on methods used for structurally similar compounds like nicotinic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Proposed Conditions
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase A	0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient	Isocratic or a shallow gradient can be explored for optimal separation. A starting point could be 80:20 (A:B).
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection Wavelength	265 nm (based on UV absorbance of nicotinic acid derivatives) ^[5]
Run Time	Approximately 20 minutes

Solution Preparation

6.1 Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter.
- Mobile Phase B: Acetonitrile (HPLC grade).

6.2 Standard Solution Preparation (0.1 mg/mL)

- Accurately weigh about 10 mg of **2-AcetylNicotinic acid** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.

- Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 0.1 mg/mL.

6.3 Sample Solution Preparation (1.0 mg/mL)

- Accurately weigh about 25 mg of the **2-AcetylNicotinic acid** sample and transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Experimental Protocol

7.1 System Suitability

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solution five times.
- The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

7.2 Analysis Procedure

- Inject a blank (mobile phase) to ensure there are no interfering peaks.
- Inject the prepared sample solution into the chromatograph.
- Record the chromatogram and integrate the peaks.

7.3 Calculation of Purity

The purity of **2-AcetylNicotinic acid** is calculated based on the area percentage of all the peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of } \mathbf{2\text{-AcetylNicotinic acid}} \text{ peak} / \text{Total area of all peaks}) \times 100$$

Method Validation Protocol

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.^[6] The following parameters should be evaluated:

Validation Parameter	Acceptance Criteria
Specificity	The method should be able to resolve the 2-Acetylnicotinic acid peak from potential impurities and degradation products. This can be assessed by forced degradation studies.
Linearity	A minimum of five concentrations over the range of 50-150% of the target concentration. The correlation coefficient (r^2) should be ≥ 0.999 .
Accuracy	Determined by the recovery of a known amount of analyte spiked into a placebo. The mean recovery should be within 98.0% to 102.0%.
Precision	<ul style="list-style-type: none">- Repeatability (Intra-day): The RSD of six replicate sample preparations should be $\leq 2.0\%$.- Intermediate Precision (Inter-day): The RSD over different days, analysts, or equipment should be $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or based on the standard deviation of the response and the slope of the calibration curve.
Robustness	The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Potential Impurities

Based on common synthesis routes, which may involve the reaction of nicotinic acid N-oxide with acetic anhydride, potential impurities could include:[7][8]

- Nicotinic acid N-oxide (unreacted starting material)
- Nicotinic acid
- Other positional isomers of acetyl nicotinic acid

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (mg/mL)	Peak Area
0.05	
0.075	
0.10	
0.125	
0.15	
Correlation Coefficient (r^2)	
Slope	
Intercept	

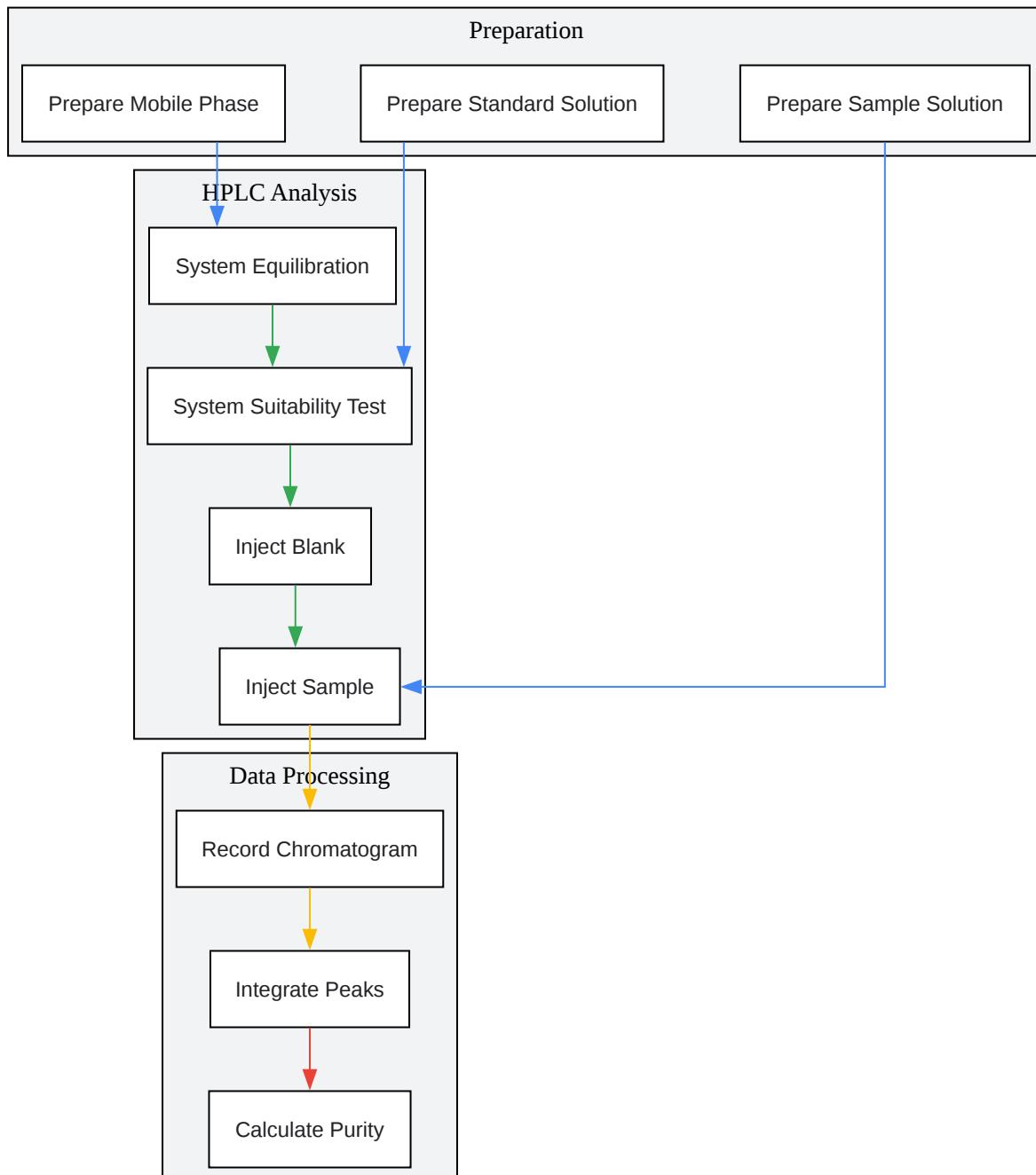
Table 2: Accuracy (Recovery) Data

Spike Level (%)	Amount Added (mg)	Amount Recovered (mg)	% Recovery
80			
100			
120			
Mean Recovery (%)			

Table 3: Precision Data

Repeatability (Intra-day)	Intermediate Precision (Inter-day)
Sample 1	
Sample 2	
Sample 3	
Sample 4	
Sample 5	
Sample 6	
Mean	
Standard Deviation	
RSD (%)	

Experimental Workflow Diagram

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Caption: Workflow for the HPLC purity analysis of **2-AcetylNicotinic acid**.

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